Methyl 6-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Methyl 6-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a synthetic benzothiophene derivative characterized by a tetrahydrobenzo[b]thiophene core. Key structural features include:
- Position 6: A methyl group substituent on the saturated cyclohexane ring.
- Position 3: A methyl ester, contributing to lipophilicity and influencing hydrolysis stability.
This compound’s molecular formula is C₂₁H₂₅NO₆S, with a molecular weight of 431.49 g/mol (calculated based on structural analogs in and ).
Properties
Molecular Formula |
C21H25NO6S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
methyl 6-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H25NO6S/c1-11-6-7-13-16(8-11)29-20(17(13)21(24)28-5)22-19(23)12-9-14(25-2)18(27-4)15(10-12)26-3/h9-11H,6-8H2,1-5H3,(H,22,23) |
InChI Key |
PTEQFTYWFMDNQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiophene Core: This can be achieved through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Trimethoxyphenyl Group: This step involves the acylation of the benzothiophene core with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade solvents and reagents to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Methyl 6-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, allowing researchers to explore new chemical reactions and pathways.
Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 6-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting or activating their function. The benzothiophene core may also play a role in the compound’s activity by stabilizing its interaction with the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects on Lipophilicity: The target compound’s 3,4,5-trimethoxybenzamido group increases lipophilicity compared to analogs with hydroxyl (e.g., 4-hydroxyphenyl in ) or smaller substituents (e.g., amino in ). This may enhance membrane permeability but reduce aqueous solubility .
Synthetic Yields and Methods :
- Analogs synthesized via Petasis reactions (e.g., ) show moderate yields (~22%), suggesting challenges in steric control during multicomponent reactions. Derivatives with simpler substituents (e.g., methyl ester in ) may achieve higher yields due to reduced steric hindrance .
Spectroscopic Differentiation :
- NMR data () highlight that substituent changes in regions corresponding to positions 2 and 3 (e.g., 3,4,5-trimethoxy vs. 4-hydroxyphenyl) induce distinct chemical shifts in protons near the benzothiophene core. For example, the trimethoxy group’s electron-donating methoxy substituents deshield nearby protons, altering δ values by 0.2–0.5 ppm compared to hydroxylated analogs .
Carboxamide derivatives () are prevalent in pesticide chemistry (e.g., sulfonylurea herbicides in ), hinting at agrochemical applications .
Contradictions and Limitations
- Purity and Validation : While and report 95% purity for some analogs, the target compound’s synthetic route and purity remain unverified in the provided evidence.
- Biological Data: No direct activity data are available for the target compound; inferences are based on structural parallels to validated bioactive molecules .
Biological Activity
Methyl 6-methyl-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C21H25NO6S
Molecular Weight : 419.5 g/mol
IUPAC Name : methyl 6-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
InChI Key : PTEQFTYWFMDNQQ-UHFFFAOYSA-N
This compound features a benzothiophene core combined with a trimethoxyphenyl group and a methyl ester functional group. These structural components are believed to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trimethoxyphenyl group is known for its potential to interact with enzymes and receptors, influencing their activity. The benzothiophene core may enhance the stability of these interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene derivatives similar to this compound. For instance:
- In Vitro Studies : Compounds with similar structures have shown promising antiproliferative effects against liver (HepG2) and prostate (PC-3) cancer cell lines. The best-performing derivatives in these studies displayed IC50 values ranging from 2.15 to 3.12 μM against HepG2 cells and moderate activity against PC-3 cells .
- Mechanistic Insights : Some derivatives induced apoptosis through caspase activation and cell cycle arrest at the S phase or G1/S phase . This suggests that this compound may exhibit similar properties.
Enzyme Inhibition
The compound's structure allows it to potentially inhibit key enzymes involved in cancer progression. For example:
- VEGFR-2 and AKT Inhibition : Similar thiophene derivatives have been shown to inhibit VEGFR-2 and AKT pathways at low concentrations (IC50 values as low as 0.075 μM for VEGFR-2), which are crucial for tumor growth and survival .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Anticancer Activity (IC50) |
|---|---|---|
| This compound | Benzothiophene core + Trimethoxyphenyl group | TBD |
| Methyl 3,4,5-trimethoxybenzoate | Lacks benzothiophene core | Moderate |
| 6-Methyl-2-(3,4,5-trimethoxyphenyl)benzothiophene | Similar structure without ester | TBD |
Case Studies
A study focused on related compounds indicated that substituents on the phenyl ring significantly influenced cytotoxicity against cancer cell lines. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
